molecular formula C9H6BrNO B083904 3-(4-Bromophenyl)isoxazole CAS No. 13484-04-3

3-(4-Bromophenyl)isoxazole

Cat. No. B083904
CAS RN: 13484-04-3
M. Wt: 224.05 g/mol
InChI Key: BZZNOXIJKCPQNF-UHFFFAOYSA-N
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Patent
US07595332B2

Procedure details

The product from Example 42B (0.103 g) in EtOH (0.7 mL) and MeCN (2.1 mL) was treated with CsF (72 mg, 0.47 mmol), stirred for 5 minutes, diluted with saturated NH4Cl (7 mL), and extracted with CH2Cl2 (2×7 mL). The organic extract was dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography (7% ethyl acetate in hexanes) to provide the title compound.
Name
product
Quantity
0.103 g
Type
reactant
Reaction Step One
Name
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:12]=[C:11]([Si](C)(C)C)[O:10][N:9]=2)=[CH:4][CH:3]=1.[F-].[Cs+]>CCO.CC#N.[NH4+].[Cl-]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:12]=[CH:11][O:10][N:9]=2)=[CH:6][CH:7]=1 |f:1.2,5.6|

Inputs

Step One
Name
product
Quantity
0.103 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=NOC(=C1)[Si](C)(C)C
Name
Quantity
72 mg
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
0.7 mL
Type
solvent
Smiles
CCO
Name
Quantity
2.1 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
7 mL
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×7 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (7% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NOC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.